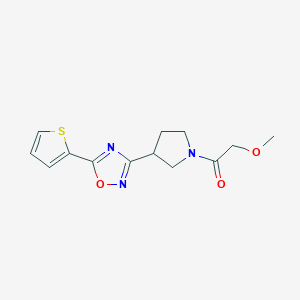
2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methoxy-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, an oxadiazole ring, and a pyrrolidine ring. These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and oxadiazole rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The pyrrolidine ring is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
The types of reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the oxadiazole ring might be able to participate in nucleophilic substitution reactions, while the pyrrolidine ring might be able to undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity, and the various functional groups could affect its solubility and reactivity .科学的研究の応用
Synthesis and Polymerization
A study conducted by Pandule et al. (2014) explored the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS), including derivatives like 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole. These polymers demonstrated good electrical conductivity and thermal stability, making them potentially useful in electronic applications (Pandule et al., 2014).
Antimicrobial Activity
Research by Salimon et al. (2011) reported on the synthesis of compounds including 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which showed significant antimicrobial activity. This highlights the potential of similar compounds in combating microbial infections (Salimon et al., 2011).
Synthesis and Biological Evaluation
A study by Anusevičius et al. (2015) involved the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which included fragments like oxadiazole. These compounds were evaluated for their antibacterial and antioxidant activities, suggesting their potential in pharmaceutical applications (Anusevičius et al., 2015).
Solvent Effects on Metal Complexes
Patel et al. (2019) investigated Co (II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone, a related compound. This study provided insights into the solvent effects on these complexes, potentially useful in material science and coordination chemistry (Patel et al., 2019).
Synthesis and Antiviral Activity
Attaby et al. (2006) synthesized derivatives including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated their antiviral activity. This suggests the potential use of similar compounds in developing antiviral drugs (Attaby et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-8-11(17)16-5-4-9(7-16)12-14-13(19-15-12)10-3-2-6-20-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAPACLIGHPHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


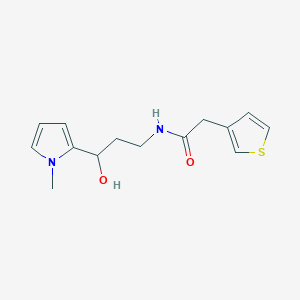
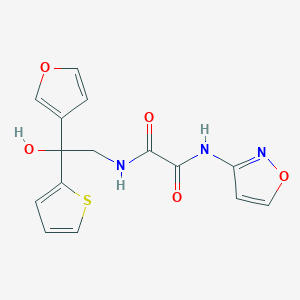
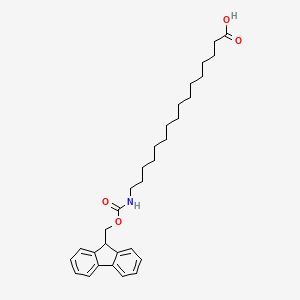
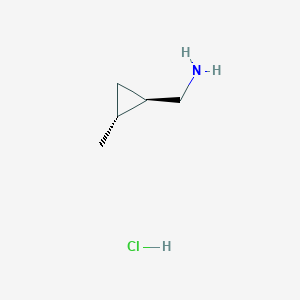

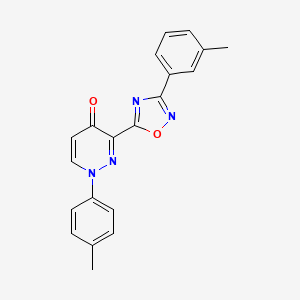
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)
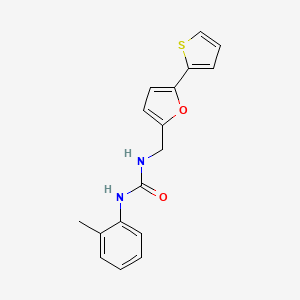

![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
